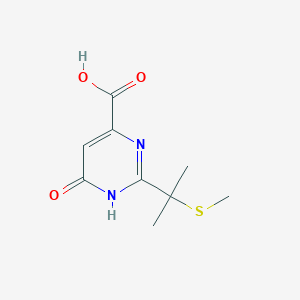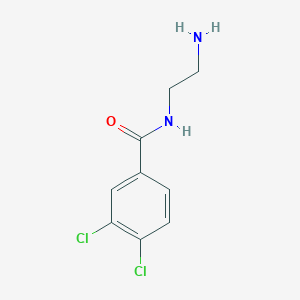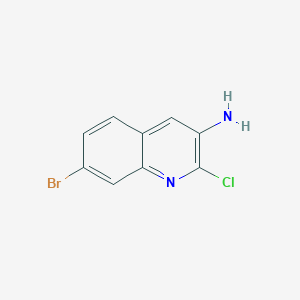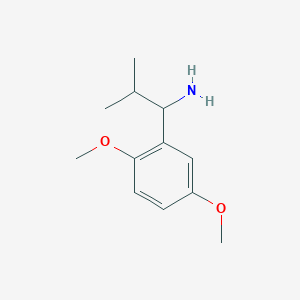
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound belonging to the class of phenethylamines It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The benzaldehyde undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
Reduction: The nitro group is then reduced using a boron reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol.
Final Step: The aminoethanol is further processed to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron-based reductants are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenethylamines, ketones, and carboxylic acids.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: The compound acts as an agonist or antagonist at specific serotonin and dopamine receptors, influencing neurotransmission.
Pathways: It modulates signaling pathways related to mood, cognition, and perception.
Comparison with Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Similar in structure but contains a bromine atom at the 4 position.
2,5-Dimethoxyamphetamine: Another related compound with similar methoxy substitutions but different pharmacological properties.
Uniqueness: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and its potential for diverse applications in scientific research. Its structural features allow for targeted interactions with biological systems, making it a valuable compound for further study.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-8,12H,13H2,1-4H3 |
InChI Key |
CPFFRWSVRNWYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)
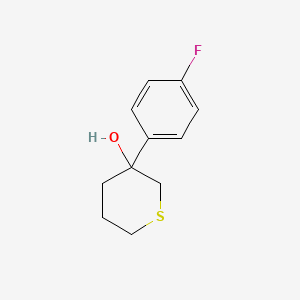
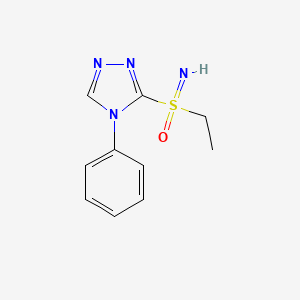
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)
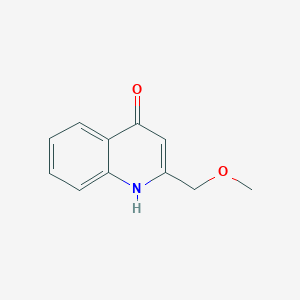
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)

